C22H20Cl2N4S2

Description

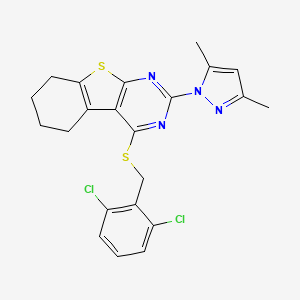

The compound with the molecular formula C22H20Cl2N4S2 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include two chlorine atoms, two sulfur atoms, and a nitrogen-rich framework

Properties

Molecular Formula |

C22H20Cl2N4S2 |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

4-[(2,6-dichlorophenyl)methylsulfanyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

InChI |

InChI=1S/C22H20Cl2N4S2/c1-12-10-13(2)28(27-12)22-25-20(29-11-15-16(23)7-5-8-17(15)24)19-14-6-3-4-9-18(14)30-21(19)26-22/h5,7-8,10H,3-4,6,9,11H2,1-2H3 |

InChI Key |

KRLVIAOYFKTABS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C4=C(S3)CCCC4)C(=N2)SCC5=C(C=CC=C5Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H20Cl2N4S2 typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic amines with chlorinated thiophenes under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of palladium catalysts in a Suzuki coupling reaction can be employed to form the carbon-nitrogen bonds essential for the structure .

Industrial Production Methods

On an industrial scale, the production of This compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of high-pressure and high-temperature conditions can facilitate the reactions, while advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

C22H20Cl2N4S2: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

C22H20Cl2N4S2: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism by which C22H20Cl2N4S2 exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, its ability to form stable complexes with metal ions can influence cellular processes and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C22H20Cl2N4S2 include other chlorinated thiophenes and nitrogen-sulfur containing aromatic compounds. Examples include:

- C20H18Cl2N4S2

- C22H18Cl2N4S

- C22H20ClN4S2

Uniqueness

What sets This compound apart from these similar compounds is its specific arrangement of chlorine and sulfur atoms, which imparts unique reactivity and interaction profiles. This uniqueness makes it particularly valuable in applications requiring specific chemical properties .

Biological Activity

The compound with the molecular formula C22H20Cl2N4S2 is a thiazole-containing molecule, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be structurally characterized as follows:

- Molecular Weight : 469.45 g/mol

- Structural Features : The presence of thiazole rings, chlorinated aromatic systems, and nitrogen functionalities suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action appears to involve the inhibition of critical pathways in cancer cell metabolism and proliferation.

- Targeting Glycolysis : The compound may inhibit glycolytic pathways, similar to other known agents like 2-deoxy-D-glucose (2-DG). Research indicates that compounds targeting glycolysis can effectively reduce tumor growth in models of aggressive cancers such as glioblastoma multiforme (GBM) .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Its structural similarities to antimicrobial peptides (AMPs) suggest it may possess inherent antibacterial properties.

- Inhibition of Biofilm Formation : Studies have demonstrated that this compound can inhibit biofilm formation in various bacterial strains, including Escherichia coli and Staphylococcus aureus. This is particularly relevant given the rising concern over antibiotic resistance .

Table 1: Biological Activities of this compound

Case Studies

-

Case Study on Anticancer Efficacy :

- A recent study investigated the effects of this compound on GBM cells. The results indicated a significant reduction in cell viability with an IC50 value lower than that observed with traditional chemotherapeutics. The study suggested that the compound's ability to disrupt glycolytic metabolism is a key factor in its anticancer activity.

-

Case Study on Antimicrobial Properties :

- Another study focused on the antimicrobial effects of this compound against biofilm-forming bacteria. The compound was found to effectively reduce biofilm biomass by over 70% compared to untreated controls, indicating its potential as a novel therapeutic agent against resistant bacterial strains.

Research Findings

- Mechanistic Insights : Detailed mechanistic studies using molecular docking simulations have revealed that this compound binds effectively to key enzymes involved in glycolysis and bacterial biofilm formation.

- Safety Profile : Preliminary toxicological assessments indicate that the compound exhibits low cytotoxicity towards normal mammalian cells, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.